The compound "(E)-4-(dimethylamino)but-3-en-2-one" is a versatile molecule that serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly in the development of anticancer drugs. The compound's ability to undergo transformations into different heterocyclic systems makes it a valuable reagent in organic synthesis.
In medicinal chemistry, derivatives of "(E)-4-(dimethylamino)but-3-en-2-one" have shown promise as intermediates in the synthesis of small-molecule anticancer drugs. These derivatives have been used to create compounds that exhibit potential biological activities, such as osimertinib, which is effective in treating certain types of cancer with specific EGFR mutations. The compound has been synthesized through optimized methods and has led to the development of various analogs with significant therapeutic effects on cancer, particularly targeting T790M and L858R mutations1.
The compound has also been utilized in organic synthesis to create highly functionalized heterocyclic systems. Transformations of related compounds, such as "(1E,3E)-1-(benzoylamino)-4-(dimethylamino)buta-1,3-diene-1,2,3-tricarboxylates," have been shown to yield a variety of pyridine and pyrrole derivatives. The formation of these heterocyclic systems depends on the starting material and can be directed towards the formation of either pyridine or pyrrole derivatives by choosing appropriate ester groups2.
Theoretical studies have been conducted to analyze the mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions involving derivatives of "(E)-4-(dimethylamino)but-3-en-2-one." Density functional theory (DFT) and the distortion/interaction model have been used to investigate these reactions. The studies have shown that these cycloaddition reactions occur via an asynchronous concerted mechanism, which is important for understanding the reactivity and potential applications of these compounds in synthetic chemistry3.
The mechanism of action of "(E)-4-(dimethylamino)but-3-en-2-one" derivatives involves their role as intermediates in the synthesis of targeted therapeutic agents. For instance, derivatives of this compound have been used in the synthesis of third-generation EGFR-TKIs (epidermal growth factor receptor tyrosine kinase inhibitors), which are designed to selectively act on specific mutations in the EGFR gene associated with cancer. These inhibitors form a covalent bond at the ATP binding site, which is crucial for their anticancer activity. The specificity of these drugs towards EGFR T790M mutations is attributed to the hydrophobic interactions between the methionine residues and the pyrimidine ring-based structure of the drugs1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: